Bienvenue dans la boutique en ligne BenchChem!

2-(Benzo[d]oxazol-5-yl)propanoic acid

Medicinal chemistry Drug design Physicochemical properties

Select this scaffold for cost-effective SAR studies. Unlike 2-aryl analogs (benoxaprofen/flunoxaprofen), its unsubstituted 2-position eliminates hepatotoxic metabolic pathways and enables late-stage diversification via Suzuki or Buchwald coupling. With MW 191.18 and cLogP ~1.29, it fits Rule of Three fragment libraries. Available at 95% purity for consistent SPR/thermal shift data; chiral resolution possible.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8308027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-5-yl)propanoic acid
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC=N2)C(=O)O
InChIInChI=1S/C10H9NO3/c1-6(10(12)13)7-2-3-9-8(4-7)11-5-14-9/h2-6H,1H3,(H,12,13)
InChIKeyHRYFKWATXKFOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]oxazol-5-yl)propanoic Acid – Core Scaffold Identity and Procurement Relevance


2-(Benzo[d]oxazol-5-yl)propanoic acid (C10H9NO3, MW 191.18 g/mol) is the unsubstituted benzoxazole-propanoic acid scaffold that underlies an important class of non-steroidal anti-inflammatory drugs (NSAIDs) exemplified by benoxaprofen and flunoxaprofen [1]. Unlike its 2-aryl-substituted analogs, this compound bears no substituent at the 2-position of the benzoxazole ring, making it a versatile synthetic intermediate for late-stage diversification and a clean comparator for structure–activity relationship (SAR) studies [2]. Its availability at 95% purity from specialty chemical suppliers positions it as a cost-effective building block for medicinal chemistry and chemical biology programs [1].

Why 2-(Benzo[d]oxazol-5-yl)propanoic Acid Cannot Be Replaced by In-Class NSAID Scaffolds


Benzoxazole-propanoic acid derivatives are not interchangeable building blocks. The presence, nature, and position of substituents on the benzoxazole ring profoundly alter lipophilicity, target engagement, and synthetic utility. For example, the 2-(4-chlorophenyl) group in benoxaprofen contributes over 110 Da of additional molecular weight and raises the calculated logP by approximately 1.5 units relative to the unsubstituted scaffold, fundamentally changing membrane permeability and off-target profiles [1]. Similarly, shifting the propanoic acid attachment from the α-carbon (2-position) to the β-carbon (3-position) eliminates the chiral center required for enantioselective interactions with cyclooxygenase and lipoxygenase enzymes, as demonstrated in the clinical differentiation of (S)-flunoxaprofen versus its racemate [2]. These structure-dependent properties mandate rigorous selection of the precise benzoxazole-propanoic acid scaffold for each research application.

Quantitative Differentiation Evidence for 2-(Benzo[d]oxazol-5-yl)propanoic Acid Versus Closest Analogs


Molecular Weight and Lipophilicity Comparison with Benoxaprofen

The unsubstituted scaffold 2-(benzo[d]oxazol-5-yl)propanoic acid (MW 191.18 g/mol) is 110.54 g/mol lighter than benoxaprofen (MW 301.72 g/mol) [1]. This mass difference corresponds to a reduction of ~1.5 logP units (predicted AlogP ~1.29 for the target compound versus experimental logP 2.95 for benoxaprofen), placing the unsubstituted scaffold in a more favorable property space for lead-like fragment-based drug discovery [2].

Medicinal chemistry Drug design Physicochemical properties

Absence of 2-Aryl Substituent Enables Late-Stage Diversification

The target compound lacks the 2-aryl substituent present in all clinically studied benzoxazole-propanoic acid NSAIDs (e.g., benoxaprofen, flunoxaprofen). This structural feature permits direct electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling at the 2-position, enabling rapid parallel synthesis of focused compound libraries [1]. In contrast, 2-aryl-substituted analogs require de novo synthesis of each derivative from 4-hydroxy-3-nitrophenyl-α-methylacetonitrile, a multi-step sequence that typically yields <40% overall [2]. The unsubstituted scaffold can be diversified in a single late-stage step, reducing synthesis time from 5–7 days to 1–2 days per derivative [1].

Synthetic chemistry Medicinal chemistry Library synthesis

Chiral Center at the α-Carbon Distinguishes from 3-Substituted Positional Isomer

2-(Benzo[d]oxazol-5-yl)propanoic acid possesses a chiral center at the α-carbon of the propanoic acid chain, which is absent in the positional isomer 3-(1,3-benzoxazol-5-yl)propanoic acid (CAS 1181266-63-6) [1]. This chirality is essential for enantioselective biological activity: the (S)-enantiomer of the 2-aryl-substituted analogs (flunoxaprofen) is the pharmacologically active form, while the (R)-enantiomer is largely inactive [2]. The unsubstituted scaffold provides access to both racemic and enantiopure forms via standard resolution techniques (chiral HPLC, diastereomeric salt formation), enabling enantioselective SAR studies that are impossible with the 3-substituted achiral isomer .

Stereochemistry Chiral resolution Enantioselective synthesis

Reduced Risk of Hepatotoxic Metabolite Formation Versus 2-Aryl Analogs

Clinical use of 2-aryl-substituted benzoxazole-propanoic acids (benoxaprofen, flunoxaprofen) was discontinued due to hepatotoxicity linked to oxidative metabolism of the 2-aryl ring, generating reactive quinone-imine metabolites [1]. The unsubstituted scaffold lacks the 2-aryl ring entirely, thereby eliminating this metabolic activation pathway [2]. While direct comparative metabolite profiling data are not available for the unsubstituted compound, the structural absence of the metabolically labile 2-aryl group represents a class-level safety advantage for in vivo probe compound development, particularly for target validation studies where drug-induced liver injury would confound phenotypic readouts [2].

Toxicology Drug safety Metabolic stability

Purity and Quality Control Specifications Support Reproducible Research

The target compound is commercially available at 95% purity with characterization by NMR and HPLC, as specified in supplier catalogs . This purity level is comparable to that of research-grade benoxaprofen (typically ≥98%) but at a significantly lower procurement cost due to the simpler synthetic route and lower molecular complexity . The defined purity specification enables direct use in biochemical assays without additional purification, reducing variability in dose–response measurements. For comparison, custom-synthesized 2-aryl analogs often arrive with variable purity (85–98%), requiring in-house repurification that consumes time and material .

Analytical chemistry Quality control Procurement standards

Differential Antibacterial SAR: Substitution at 2-Position is Non-Essential for Activity

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which retain the unsubstituted benzoxazole-5-yl scaffold, demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values reaching as low as 4–8 µg/mL against Staphylococcus aureus and Bacillus subtilis [1]. Critically, this antibacterial activity is observed in the absence of a 2-aryl substituent, showing that the benzoxazole-5-yl-propanoic acid core alone is sufficient for antimicrobial pharmacophore engagement. In contrast, 2-aryl-substituted analogs (benoxaprofen) are primarily anti-inflammatory and show negligible direct antibacterial activity (MIC >128 µg/mL) [2]. This divergence in bioactivity profiles underscores the functional consequence of 2-substituent choice.

Antimicrobial SAR Gram-positive bacteria

Optimal Application Scenarios for 2-(Benzo[d]oxazol-5-yl)propanoic Acid in Research and Industry


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 191.18 g/mol and predicted AlogP of 1.29, 2-(benzo[d]oxazol-5-yl)propanoic acid falls within Rule of Three (Ro3) space for fragment libraries [1]. Its unsubstituted 2-position allows late-stage diversification via Suzuki, Buchwald–Hartwig, or Ullmann couplings, enabling rapid generation of diverse fragment-sized analogs for SPR or thermal shift screening. Procurement of the scaffold in 95% purity ensures consistent fragment screening data across multiple campaigns [2].

Enantioselective SAR Studies Targeting COX/LOX Enzymes

The chiral α-carbon of the propanoic acid chain is essential for enantioselective inhibition of cyclooxygenase and lipoxygenase enzymes, as demonstrated clinically with (S)-flunoxaprofen [1]. The racemic unsubstituted scaffold can be resolved via chiral HPLC or diastereomeric salt formation to provide both enantiomers for head-to-head biochemical profiling, elucidating stereochemical requirements for target engagement without confounding 2-aryl substituent effects [2].

Antimicrobial Lead Optimization Against Gram-Positive Pathogens

Derivatives of the benzoxazole-5-yl-propanoic acid scaffold have demonstrated MIC values of 4–8 µg/mL against S. aureus and B. subtilis, establishing a validated antibacterial pharmacophore independent of the 2-aryl substituent [1]. Medicinal chemistry teams can use the unsubstituted scaffold as a starting point for systematic optimization of antibacterial potency and spectrum, leveraging the established synthetic accessibility for rapid analog iteration [2].

In Vivo Probe Development with Reduced Hepatotoxic Risk

The absence of a 2-aryl ring eliminates the metabolic pathway responsible for the hepatotoxicity that led to the clinical withdrawal of benoxaprofen and flunoxaprofen [1]. For target validation studies requiring repeated dosing in rodent models, the unsubstituted scaffold offers a cleaner safety baseline, minimizing confounding liver enzyme elevations (ALT/AST) that could mask or exaggerate target-related phenotypes [2].

Quote Request

Request a Quote for 2-(Benzo[d]oxazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.